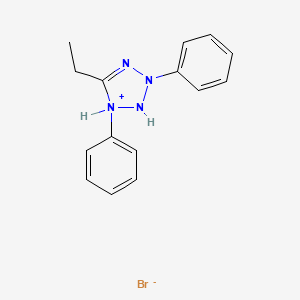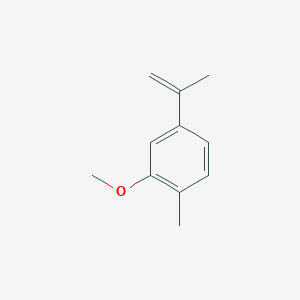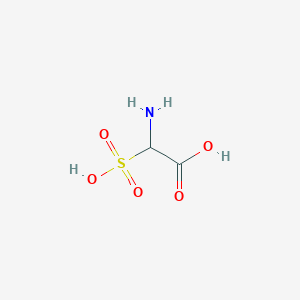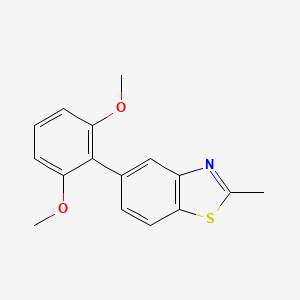
3-Bromo-2-chloro-4-(p-tolyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-(p-tolyl)thiophene is an organic compound with the molecular formula C11H8BrClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(p-tolyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-(p-tolyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-(p-tolyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds and palladium catalysts.
Major Products Formed
The major products formed from these reactions are often more complex aromatic compounds that can be used in the synthesis of pharmaceuticals, organic semiconductors, and other advanced materials .
Scientific Research Applications
3-Bromo-2-chloro-4-(p-tolyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-(p-tolyl)thiophene in various applications depends on its ability to participate in electron transfer processes. In organic electronics, its conjugated structure allows for efficient charge transport. In pharmaceuticals, its halogen atoms can form strong interactions with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chlorothiophene
- 4-Bromo-2-chlorothiophene
- 3-Bromo-2-chloro-5-(p-tolyl)thiophene
Uniqueness
3-Bromo-2-chloro-4-(p-tolyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored properties .
Properties
Molecular Formula |
C11H8BrClS |
|---|---|
Molecular Weight |
287.60 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C11H8BrClS/c1-7-2-4-8(5-3-7)9-6-14-11(13)10(9)12/h2-6H,1H3 |
InChI Key |
ACUVUGKUJPQCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)


![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)
![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
